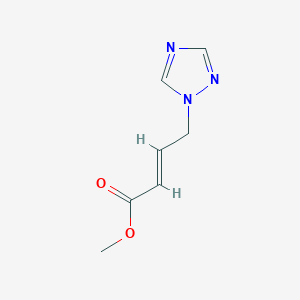
methyl (E)-4-(1,2,4-triazol-1-yl)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (E)-4-(1,2,4-triazol-1-yl)but-2-enoate is a useful research compound. Its molecular formula is C7H9N3O2 and its molecular weight is 167.168. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spectral and Theoretical Analysis
The research by Sert et al. (2020) involved the synthesis and identification of a compound structurally similar to methyl (E)-4-(1,2,4-triazol-1-yl)but-2-enoate, using a variety of analytical and theoretical methods. This study provides insight into the compound's structure and its potential as a cancer treatment inhibitor, highlighting its relevance in cancer research and drug development (Sert et al., 2020).
Electrochemiluminescence and Coordination Polymers
Zhang et al. (2017) synthesized coordination polymers with structures similar to the subject compound, demonstrating highly intense electrochemical luminescence and high thermal stability. This suggests potential applications in material science, particularly in creating luminescent materials (Zhang et al., 2017).
Antiviral Activity Against COVID-19
Rashdan et al. (2021) studied derivatives of the compound for their antiviral activity against COVID-19. This research provides a strong foundation for the compound's potential use in developing antiviral medications, particularly for treating coronavirus infections (Rashdan et al., 2021).
Synthesis and Chemical Properties
Gimalova et al. (2013) explored the synthesis of compounds structurally related to this compound. Their work contributes to the understanding of the chemical properties and potential applications in organic synthesis and pharmaceutical research (Gimalova et al., 2013).
Antimicrobial Properties
Sumrra et al. (2018) conducted research on metal-based triazole compounds, which include structures analogous to the compound . Their findings on antimicrobial activities offer insights into the potential use of these compounds in developing new antimicrobial agents (Sumrra et al., 2018).
Mechanism of Action
Target of Action
Methyl 4-(1H-1,2,4-triazol-1-yl)-2-butenoate is a complex compound that interacts with various targetsSimilar 1,2,4-triazole derivatives have been reported to exhibit potent inhibitory activities against cancer cell lines .
Mode of Action
It’s known that 1,2,4-triazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that Methyl 4-(1H-1,2,4-triazol-1-yl)-2-butenoate might interact with its targets, leading to changes in cell function and ultimately cell death.
Biochemical Pathways
Similar compounds have been shown to affect the biosynthesis of strigolactone, a plant hormone . More research is needed to fully understand the biochemical pathways affected by this compound.
Pharmacokinetics
The physicochemical properties of similar 1,2,4-triazole derivatives have been reported to improve pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Similar 1,2,4-triazole derivatives have been reported to exhibit potent inhibitory activities against cancer cell lines . This suggests that the compound might have a similar effect.
Action Environment
The synthesis of similar compounds has been reported to be influenced by environmental conditions . More research is needed to understand how environmental factors influence the action of this compound.
Properties
IUPAC Name |
methyl (E)-4-(1,2,4-triazol-1-yl)but-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-12-7(11)3-2-4-10-6-8-5-9-10/h2-3,5-6H,4H2,1H3/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTCOKRYRDIGTC-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CCN1C=NC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/CN1C=NC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{2-[(Tert-butylamino)methyl]phenoxy}acetic acid](/img/structure/B2461682.png)
![4-[3-Benzylsulfanyl-5-(1-methyltriazol-4-yl)-1,2,4-triazol-4-yl]-N-(cyclopropylmethyl)benzamide](/img/structure/B2461684.png)
![6-({1-[(1,3-benzodioxol-5-ylamino)carbonyl]propyl}thio)-N-benzylbenzimidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2461686.png)
![(2R,3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2461689.png)
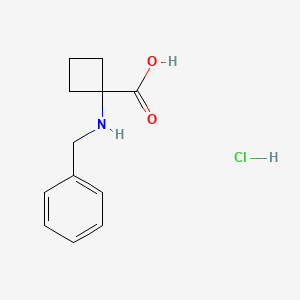
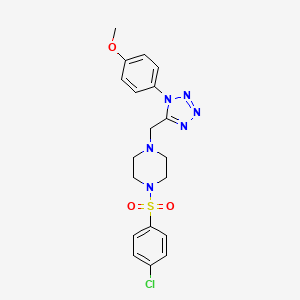

![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2461694.png)
![N-[1-(5-Fluoro-1-methylindol-3-yl)propan-2-yl]prop-2-enamide](/img/structure/B2461696.png)
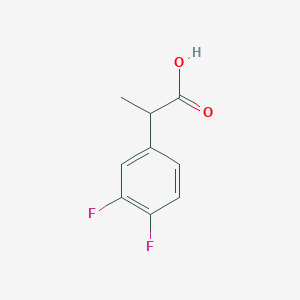
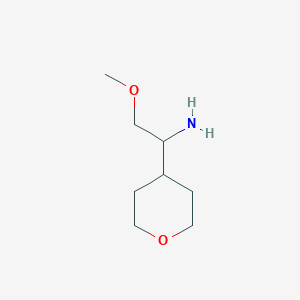
![2-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2461702.png)
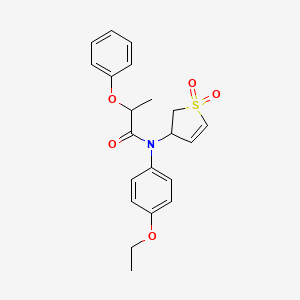
![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2461704.png)
